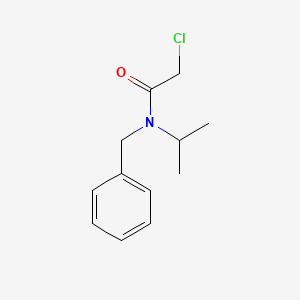

N-Benzyl-2-chloro-N-isopropyl-acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the interaction of acetamide derivatives with other reagents. For instance, N-(2-hydroxyphenyl)acetamide reacts with methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines . Another method described is the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which serves as a precursor for 3,5-disubstituted benzoxazoles . These methods highlight the reactivity of acetamide derivatives and their potential for forming complex heterocycles.

Molecular Structure Analysis

The molecular structures of related compounds have been established using various spectroscopic techniques. For example, the structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide was elucidated using NMR spectroscopy, X-ray crystallography, and elemental analysis . Similarly, the structure of N-(2,3-Dichlorophenyl)benzamide was determined, showing the conformation of the N-H bond and its relationship to the chloro substituents . These analyses provide insights into the molecular conformations and interactions within these compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is demonstrated through their interactions with other chemicals. For instance, the silaheterocyclic benzoxazasiloles formed from N-(2-hydroxyphenyl)acetamide are hydrolyzed to form silanols and can react with alcohols like methanol and isopropanol . This indicates the potential for further chemical transformations and the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their behavior in different environments. The compound 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits solvatochromic effects, which means its optical properties change with the polarity of the solvent . This property is significant for understanding the solubility and reactivity of the compound in various solvents. The crystal structure analysis also reveals important intermolecular interactions, such as hydrogen bonding, which can influence the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

N-Benzyl-2-chloro-N-isopropyl-acetamide, a compound related to the field of synthetic organic chemistry, plays a pivotal role in the development of chemoselective N-acylation reagents. Research in this area has led to the creation of various N-acylation reagents with enhanced chemoselectivity compared to existing options. Notably, this research has contributed significantly to the design of chiral ligands for asymmetric transition metal catalysts, leveraging the concept of a "N-Ar prochiral axis." These advancements have resulted in ligands that exhibit high selectivity in palladium-catalyzed asymmetric allylic substitutions, demonstrating selectivity levels up to 99% ee (Kondo & Murakami, 2001).

Carcinogenicity Studies

In the realm of carcinogenicity studies, the structural analogs of certain carcinogens have been synthesized and evaluated to understand their potential carcinogenic effects. For instance, compounds like N-(5-phenylthiophen-2-yl)acetamide have been synthesized to explore their activity and potential carcinogenicity, indicating the significance of structural analogs in evaluating chemical safety and biological effects (Ashby, Styles, Anderson, & Paton, 1978).

Environmental Impact and Toxicology

The environmental impact and toxicology of related compounds, such as acetaminophen (a known analgesic and antipyretic), have been extensively studied to understand their degradation pathways, by-products, and biotoxicity. Research has identified various by-products and elucidated degradation pathways, contributing to a deeper understanding of the environmental and toxicological impact of these substances (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Advanced Oxidation Processes

Studies on advanced oxidation processes (AOPs) have highlighted their effectiveness in degrading recalcitrant compounds like acetaminophen from aqueous mediums. This research not only outlines the potential of AOPs in treating pollutants but also sheds light on the kinetics, mechanisms, and by-products of these processes, offering insights into environmentally friendly remediation techniques (Qutob et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-2-chloro-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-10(2)14(12(15)8-13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCFTLWMSKQBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368359 | |

| Record name | N-Benzyl-2-chloro-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-chloro-N-isopropyl-acetamide | |

CAS RN |

39086-63-0 | |

| Record name | N-Benzyl-2-chloro-N-isopropyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)

![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)